1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride
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Overview
Description
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanone moiety, along with a hydrochloride salt.
Preparation Methods
The synthesis of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperazine and ethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step is crucial for enhancing the compound’s solubility and stability.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the ethanone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its piperazine moiety is known for its activity in central nervous system disorders.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, leading to various pharmacological effects. The compound may also inhibit certain enzymes or interfere with cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride can be compared with other piperazine derivatives, such as:
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperazine ring but differs in the substituents attached to it.
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: This compound also contains a piperazine ring but has different functional groups, leading to distinct chemical and biological properties.
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound features a piperidine ring instead of a piperazine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R)-3-methylpiperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUWWWBWFGAYQM-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028279-42-5 |
Source
|
Record name | 1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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